molecular formula C11H7ClN2 B12854671 4-Chloro-3-methylquinoline-2-carbonitrile

4-Chloro-3-methylquinoline-2-carbonitrile

Cat. No.: B12854671
M. Wt: 202.64 g/mol
InChI Key: GVDMDRDLTNDDFO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylquinoline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloroaniline with acetonitrile in the presence of a base, followed by cyclization with a suitable reagent . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance yield and purity. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylquinoline-2-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium-based catalysts). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .

Major Products Formed

Major products formed from these reactions include substituted quinolines, quinoline derivatives with extended conjugation, and fused heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylquinoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-3-methylquinoline-2-carbonitrile include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

4-chloro-3-methylquinoline-2-carbonitrile

InChI

InChI=1S/C11H7ClN2/c1-7-10(6-13)14-9-5-3-2-4-8(9)11(7)12/h2-5H,1H3

InChI Key

GVDMDRDLTNDDFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C#N)Cl

Origin of Product

United States

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